molecular formula C17H19N3O4S2 B4613273 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-3-pyridinylbenzenesulfonamide

4-(methylthio)-3-(4-morpholinylcarbonyl)-N-3-pyridinylbenzenesulfonamide

Cat. No.: B4613273
M. Wt: 393.5 g/mol
InChI Key: KNHPXVGEARFTST-UHFFFAOYSA-N
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Description

4-(methylthio)-3-(4-morpholinylcarbonyl)-N-3-pyridinylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H19N3O4S2 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.08169844 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

One aspect of research on 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-3-pyridinylbenzenesulfonamide and related compounds involves their synthesis and the reactions they undergo. Studies have explored the anodic oxidation of sulfenamides derived from secondary cyclic amines, revealing insights into the electron transfer processes involved (Sayo, Yamada, & Michida, 1983). Additionally, research on the synthesis of new series of pyridine and fused pyridine derivatives demonstrates the versatility of these compounds in chemical synthesis (Al-Issa, 2012).

Biological Activities and Applications

Several studies have focused on the biological activities of these compounds, including their potential as anticonvulsants and their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. For instance, novel enaminones synthesized from cyclic beta-dicarbonyl precursors showed potent anticonvulsant activity with a remarkable lack of neurotoxicity (Edafiogho et al., 1992). Another study highlighted the synthesis of sulphonamides incorporating 1,3,5-triazine structural motifs, showing their antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile, which could have implications for treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Advanced Materials and Sensing Applications

Research has also explored the application of these compounds in advanced materials and sensors. For example, highly sensitive potentiometric sensors for thorium ions detection were developed using a morpholine derivative self-assembled on silver nanoparticles, demonstrating the potential for environmental monitoring and safety (Akl & Ali, 2016).

Properties

IUPAC Name

4-methylsulfanyl-3-(morpholine-4-carbonyl)-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-25-16-5-4-14(26(22,23)19-13-3-2-6-18-12-13)11-15(16)17(21)20-7-9-24-10-8-20/h2-6,11-12,19H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHPXVGEARFTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.